molecular formula C25H22N2O4S B2395925 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate CAS No. 851093-22-6

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate

Cat. No.: B2395925
CAS No.: 851093-22-6
M. Wt: 446.52
InChI Key: ACRMRFUKUGUNGR-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Biochemical Analysis

Biochemical Properties

Pyrazoles have been shown to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the pyrazole derivative.

Cellular Effects

Pyrazole derivatives have been shown to be cytotoxic to several human cell lines . The specific effects of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate on cellular processes are not yet fully known. It is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with tosyl chloride in the presence of a base such as pyridine to form the tosylated intermediate. This intermediate is then reacted with 4-methylbenzoic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods would incorporate efficient purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the tosyl group and the methylbenzoate moiety in 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate makes it unique compared to similar compounds.

Properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-9-13-20(14-10-17)25(28)31-24-23(32(29,30)22-15-11-18(2)12-16-22)19(3)26-27(24)21-7-5-4-6-8-21/h4-16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRMRFUKUGUNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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